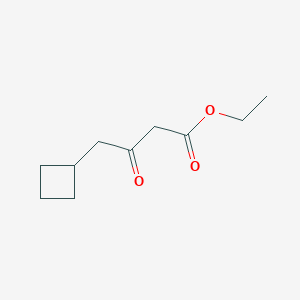
Ethyl 4-cyclobutyl-3-oxobutanoate
Overview
Description
Ethyl 4-cyclobutyl-3-oxobutanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of butanoic acid and features a cyclobutyl group attached to the fourth carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclobutyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl acetoacetate with cyclobutyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the cyclobutyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclobutyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl 4-cyclobutyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-cyclobutyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
Ethyl 4-cyclobutyl-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the cyclobutyl group.
Ethyl 4-chloro-3-oxobutanoate: Contains a chloro group instead of a cyclobutyl group.
Ethyl 3-oxobutanoate: Lacks the substituent on the fourth carbon.
The uniqueness of this compound lies in the presence of the cyclobutyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 4-cyclobutyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)6-8-4-3-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZBAGOHVJZJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680011 | |
| Record name | Ethyl 4-cyclobutyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-12-6 | |
| Record name | Ethyl 4-cyclobutyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


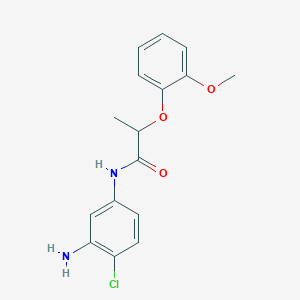
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)

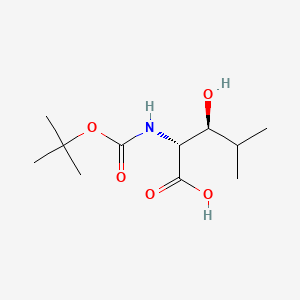
![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)


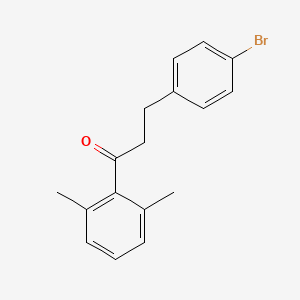
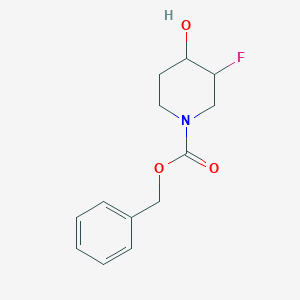
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)


